
Bis(1-chloroethyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-chloroethyl) carbonate, also known as bis-chloroethyl carbonate (BCEC) or bis-chloroethyl ester carbonate, is a chemical compound with the molecular formula C2H4Cl2O3. It is a white crystalline solid that is soluble in water and other polar solvents. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
- Bis(2-chloroethyl)amine, a related compound, reacts with substituted isatins to produce heterocyclic systems containing quinoxaline, oxazolidine, benzimidazoquinazoline, and oxindole nuclei, crucial for chemical research (Essassi, Alsubari, & Bouhfid, 2009).
Ring Expansion in Organic Synthesis
- Bis(trichloromethyl) carbonate (BTC), similar to bis(1-chloroethyl) carbonate, is used in the ring expansion of 2-(1-Hydroxyalkyl)azetidines to form 4-(2-Chloroethyl)oxazolidinones, a reaction significant in organic chemistry (Couty, Drouillat, & Lemée, 2011).
Synthesis of 1-Chlorocarbonyl-Imidazolidin-2-Ones
- It is utilized in synthesizing 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. This method is advantageous over conventional techniques using phosgene (Su & Zhang, 2000).
Electrolyte Additive in Lithium-Ion Batteries
- A novel dicationic room temperature ionic liquid, derived from this compound, is proposed as an additive in lithium-ion battery electrolytes. This improves battery life and performance (Chatterjee et al., 2020).
Safe Phosgene Alternative
- Bis(trichloromethyl)carbonate, similar in function to this compound, serves as a safer alternative to phosgene in syntheses, highlighting its safety and efficiency in small-scale applications (Cotarcǎ, Geller, & Répási, 2017).
Synthesis of Non-Isocyanate Polyurethanes
- Bis(cyclic carbonate), a derivative of this compound, is utilized for synthesizing non-isocyanate polyurethanes (NIPUs), an environmentally friendly approach to polymer synthesis (Zhang, Luo, Qin, & Li, 2017).
Optimizing Synthesis Processes
- The optimization of synthesis processes, such as the production of 1,3-Bis(isocyanatomethyl)benzene using bis(trichloromethyl) carbonate, is an area of interest. This research focuses on creating safer, more environmentally friendly synthesis routes (Jianxun et al., 2018).
Wirkmechanismus
Mode of Action
It is known to be used as an active reagent in organic synthesis reactions, particularly in the synthesis of carboxylic acid derivatives and hydroxy compounds .
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : No
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Eigenschaften
IUPAC Name |
bis(1-chloroethyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O3/c1-3(6)9-5(8)10-4(2)7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFKWPWFMYRWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2475837.png)
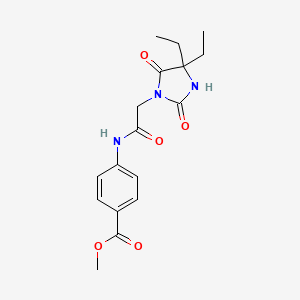
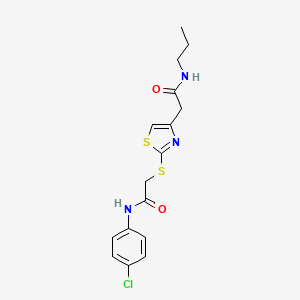
![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)
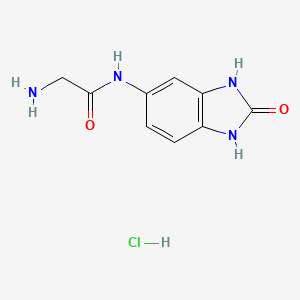
![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2475847.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)

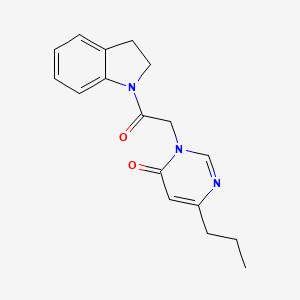
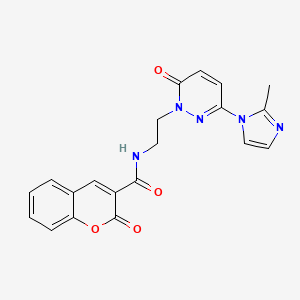
![ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B2475855.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475856.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2475857.png)